2-(Pyridin-4-yl)benzo[d]thiazole-5-carbonitrile
Description
Nomenclature and Structural Identity
2-(Pyridin-4-yl)benzo[d]thiazole-5-carbonitrile (IUPAC name: 2-pyridin-4-yl-1,3-benzothiazole-5-carbonitrile) is a heterocyclic compound with the molecular formula C₁₃H₇N₃S and a molecular weight of 237.28 g/mol . Its structure features a benzothiazole core fused to a pyridine ring at position 2 and a cyano (-CN) group at position 5 (Figure 1). The SMILES notation N#CC₁=CC=C(SC(=N₂)C₂=CC=NC=C₂)C₃=C₁ highlights its planar, conjugated system, which enables π-π stacking interactions and electronic delocalization.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇N₃S |
| Molecular Weight | 237.28 g/mol |
| SMILES | N#CC₁=CC=C(SC(=N₂)C₂=CC=NC=C₂)C₃=C₁ |
| Key Functional Groups | Benzothiazole, Pyridine, Cyano |
The pyridine ring introduces electron-deficient characteristics, while the benzothiazole moiety contributes to thermal stability and bioactivity. X-ray crystallography of analogous compounds (e.g., 3,6-di-2-pyridinyl-4-pyridazine carbonitrile) confirms coplanar arrangements of aromatic systems, a feature critical for intermolecular interactions.
Historical Context of Benzothiazole-Pyridine Hybrid Compounds
Benzothiazole-pyridine hybrids emerged in the late 20th century as researchers sought to combine the pharmacophoric elements of both heterocycles. Early synthetic routes, such as the condensation of 2-aminothiophenol with aldehydes, laid the groundwork for structural diversification. For example, ultrasonic irradiation methods developed in the 2010s enabled solvent-free synthesis of benzothiazoles in 65–83% yields, marking a shift toward greener chemistry.
The integration of pyridine rings gained momentum in the 2000s with the discovery of their role in enhancing drug-receptor binding. A landmark study in 2023 demonstrated that fluorinated derivatives of benzothiazole-pyridine hybrids exhibited 93% inhibition against H5N1 influenza and anti-SARS-CoV-2 activity, underscoring their therapeutic potential. Concurrently, advances in catalysis (e.g., Co₃O₄ nanoflakes) streamlined the synthesis of complex hybrids, reducing reaction times from hours to minutes.
Chemical Significance in Heterocyclic Chemistry
Benzothiazole-pyridine hybrids occupy a unique niche in heterocyclic chemistry due to their dual functionality:
- Electron-Deficient Pyridine : Facilitates coordination with transition metals, making these compounds effective ligands in catalysis.
- Benzothiazole Core : Imparts rigidity and stability, enabling applications in organic electronics and photoluminescent materials.
The cyano group at position 5 enhances reactivity, serving as a site for nucleophilic additions or cross-coupling reactions. For instance, Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives with tunable electronic properties. Additionally, the compound’s planar structure allows for intercalation into DNA or protein binding pockets, a trait exploited in anticancer drug design.
Table 2 : Synthetic Methods for Benzothiazole-Pyridine Hybrids
These hybrids also serve as precursors for spiroheterocycles and polycyclic frameworks, expanding their utility in materials science. For example, derivatives with extended conjugation exhibit λₑₘ = 450–550 nm , making them candidates for organic light-emitting diodes (OLEDs).
Properties
IUPAC Name |
2-pyridin-4-yl-1,3-benzothiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3S/c14-8-9-1-2-12-11(7-9)16-13(17-12)10-3-5-15-6-4-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVBZBGLUYPQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(S2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Pyridin-4-yl)benzo[d]thiazole-5-carbonitrile is a heterocyclic compound that combines a pyridine and a benzothiazole moiety, characterized by its carbonitrile functional group at the 5-position of the benzothiazole ring. This unique structure contributes to its diverse chemical properties and potential biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of benzothiazole demonstrate inhibitory effects against various bacterial strains and fungi, suggesting potential applications in treating infections. For instance, some derivatives have shown promise as anti-tubercular agents, indicating a broader scope of biological activity.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Molecular docking studies suggest that it may interact with enzymes critical for cancer cell proliferation. The compound has been shown to inhibit cell growth in several cancer cell lines, with IC50 values indicating effective cytotoxicity. For example, compounds structurally similar to this compound have demonstrated IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole and pyridine rings significantly affect biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances anticancer activity, while specific substitutions can optimize antimicrobial properties .
Case Studies
- Antimicrobial Study : A study involving N-(pyridin-4-yl)benzo[d]thiazole derivatives demonstrated their ability to inhibit E. coli capsule formation with an IC50 value of 1.04 ± 0.13 μM, showcasing their potential as antimicrobial agents .
- Cytotoxicity Evaluation : In another study, thiazole-integrated compounds were evaluated for their cytotoxic effects against human glioblastoma U251 cells and human melanoma WM793 cells, revealing promising anticancer activity due to specific structural features .
Comparative Analysis
The following table summarizes key findings related to the biological activities of various derivatives of thiazole compounds:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 2-(Pyridin-4-yl)benzo[d]thiazole-5-carbonitrile exhibit significant antimicrobial properties. Specifically, studies have shown that these compounds can inhibit various bacterial strains and fungi:
- Antibacterial Activity : Derivatives have demonstrated efficacy against pathogens such as E. coli, with some compounds exhibiting IC50 values below 10 μM, indicating strong antibacterial potential .
- Antifungal Activity : Compounds have shown promising results against fungi, with minimal inhibitory concentrations (MICs) comparable to standard antifungal agents .
Anticancer Potential
The compound's ability to interact with biological targets involved in cancer pathways has been a focal point in research:
- Molecular Docking Studies : These studies suggest that this compound can effectively bind to enzymes critical for cancer cell proliferation .
- In Vitro Studies : Some derivatives have shown cytotoxic effects against various cancer cell lines, making them potential candidates for further development as anticancer agents .
Anti-Tubercular Activity
Recent advancements highlight the effectiveness of benzothiazole derivatives, including this compound, against Mycobacterium tuberculosis:
- Inhibitory Concentrations : New derivatives have been synthesized that exhibit better inhibition potency than standard anti-tubercular drugs like Isoniazid . The structure-activity relationship (SAR) studies indicate that modifications can enhance bioavailability and selectivity against tuberculosis .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Diazo-Coupling Reactions : This method allows for the introduction of the pyridine moiety.
- Knoevenagel Condensation : Used to form the benzothiazole structure.
- One-Pot Multicomponent Reactions : Efficiently synthesizing multiple components in a single reaction vessel .
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methylbenzo[d]thiazole-5-carboxylic acid | Contains a carboxylic acid group | Different solubility and reactivity profiles |
| Benzo[d]thiazole-6-carboxylic acid | Carboxylic acid at a different position | Variations in biological activity |
| 2-Chlorobenzo[d]thiazole-5-carboxylic acid | Chlorine substituent affects electronic properties | Potentially enhanced antibacterial activity |
This table illustrates the diversity within the benzothiazole family while emphasizing the unique characteristics of this compound.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic pathways of this compound:
- Antimicrobial Evaluation : A study highlighted the synthesis and evaluation of new heteroaryl benzothiazoles, showing promising antimicrobial activity against various strains .
- Anti-Tubercular Research : Recent reviews have compiled data on new benzothiazole derivatives, indicating their potential as effective anti-tubercular agents compared to traditional drugs .
- Molecular Docking Insights : Research utilizing molecular docking has provided insights into how these compounds interact with target proteins associated with disease pathways, aiding in the optimization of their therapeutic efficacy .
Comparison with Similar Compounds
Structural Isomerism: Pyridine Substitution Position
- 2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile (CAS: 2231675-57-1) Key Difference: Pyridine ring attached at position 3 instead of 4. Impact: Alters electronic distribution and steric interactions. Molecular Formula: C₁₃H₇N₃S (identical to the target compound) .
Core Heterocycle Variations
2-(3-Methylpyridin-2-yl)-4-phenyl-1,3-thiazole-5-carbonitrile (CAS: 1858241-97-0)
- Key Difference : Thiazole core replaces benzothiazole; includes a phenyl group at position 4 and a methyl-substituted pyridine.
- Impact : Reduced conjugation due to the absence of benzene fusion in thiazole. The phenyl and methyl groups increase steric bulk and lipophilicity.
- Molecular Formula : C₁₆H₁₁N₃S (higher molecular weight: 269.34 g/mol) .
2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride (CAS: 1909327-51-0)
Functional Group Modifications
- 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Key Difference: Pyrazole core with a thiadiazole-thioether side chain and nitrile group. Impact: The thiadiazole and phenyl groups introduce hydrogen bonding and π-π stacking capabilities. Molecular Weight: 371.1 g/mol; Melting Point: 191.8°C .
- N-(2-(Pyridin-4-yl)benzo[d]oxazol-5-yl)thiophene-2-carboxamide Key Difference: Benzoxazole replaces benzothiazole; includes a thiophene-carboxamide substituent. Impact: Oxygen in oxazole reduces electron density compared to sulfur in thiazole. Molecular Formula: C₁₇H₁₂N₃O₂S (molecular weight: 334.36 g/mol) .
Table 1: Comparative Physicochemical Data
Table 2: Functional Group and Bioactivity Implications
| Compound | Key Functional Groups | Potential Biological Roles |
|---|---|---|
| This compound | Nitrile, pyridine, benzothiazole | Kinase inhibition, antimicrobial agents |
| 2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile | Nitrile, pyridine (C3) | Modified target selectivity due to steric effects |
| 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde | Aldehyde, thiazole | Reactive intermediate for conjugates |
| N-(2-(Pyridin-4-yl)benzo[d]oxazol-5-yl)thiophene-2-carboxamide | Carboxamide, oxazole | Antifungal activity (as per ) |
Preparation Methods
Cyclization and Condensation of Precursors
One of the common synthetic routes involves the preparation of 2-cyanomethylbenzothiazole as a key intermediate, which is then further functionalized to introduce the pyridin-4-yl substituent.
Synthesis of 2-cyanomethylbenzothiazole : This intermediate can be synthesized by grinding o-aminothiophenol with malononitrile using natural acid catalysts like lemon juice at room temperature, or by conventional heating methods. This approach is efficient and environmentally friendly, avoiding harsh conditions (Scheme 1 in).
Formation of Enamine Derivative : The 2-cyanomethylbenzothiazole is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate by grinding at ambient temperature for a short time (~10 minutes) ().
Michael Addition and Intramolecular Cyclization : The enamine intermediate undergoes Michael addition with N-aryl-2-cyanoacetamides or related nucleophiles in the presence of a base such as potassium hydroxide. This is typically done by grinding at room temperature for about 20 minutes. The reaction proceeds via the elimination of dimethylamine, followed by intramolecular cyclization involving the amino proton and the cyano group, leading to the formation of 2-pyridyl benzothiazoles ().
Knoevenagel Condensation Approach
Another method involves the Knoevenagel condensation, which is a classical carbon-carbon bond-forming reaction between active methylene compounds and aromatic aldehydes.
Procedure : For example, 1,3-thiazolidine-2,4-dione derivatives are condensed with aromatic aldehydes in ethanol solvent using piperidine as a catalyst. This method has been used to prepare various benzothiazole derivatives and can be adapted for the synthesis of nitrile-substituted benzothiazoles ().
Reaction Conditions : Typically, the reaction is performed under reflux in ethanol with catalytic amounts of piperidine, followed by isolation of the product via crystallization.
Reflux Condensation with Aromatic Aldehydes
A closely related method involves the reflux of 2-cyanomethylbenzothiazole with aromatic aldehydes in the presence of triethylamine as a base.
Example Procedure : A mixture of 2-cyanomethylbenzothiazole (1.74 g, 0.01 mol), an aromatic aldehyde (0.005 mol), and triethylamine (a few drops) in tetrahydrofuran (THF, 15 mL) is heated under reflux for 6–8 hours. The product precipitates upon cooling and is isolated by filtration, washed with ethanol, and recrystallized from THF/ethanol (1:1) ().
Outcome : This method yields 1-amino-3-aryl-2-(2-benzothiazolyl)-3H-pyrido[2,1-b]benzothiazole-4-carbonitriles, which are structurally related to the target compound and can be modified to obtain 2-(pyridin-4-yl)benzo[d]thiazole-5-carbonitrile derivatives.
Solvent-Free Grinding Methodology
A green chemistry approach involves solvent-free grinding of reactants to promote reactions at room temperature.
Mechanism : This method leverages mechanical energy to facilitate bond formation without the need for solvents or heating. For example, grinding 2-cyanomethylbenzothiazole with various substituted benzylidene acetohydrazides or cyanoacetamides in the presence of potassium hydroxide leads to rapid formation of benzothiazole derivatives within 20 minutes ().
Advantages : This method is efficient, environmentally benign, and allows for rapid synthesis with minimal purification steps.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The grinding method for synthesizing 2-cyanomethylbenzothiazole and its derivatives is a notable advancement in green chemistry, reducing solvent use and energy consumption while maintaining high yields and purity ().
The Michael addition and cyclization sequence is mechanistically supported by elimination of dimethylamine and intramolecular attack on the cyano group, confirmed by spectroscopic methods such as IR and NMR ().
The Knoevenagel condensation remains a versatile and widely used method for introducing arylidene groups onto benzothiazole frameworks, which can be further functionalized to nitrile derivatives ().
The reflux condensation with aldehydes in the presence of triethylamine is efficient for synthesizing pyrido-benzothiazole carbonitriles, which are structurally close to this compound, allowing further derivatization ().
Protection strategies for hydroxy groups in benzothiazole derivatives provide useful insights for multi-step syntheses involving sensitive functional groups, which could be adapted for nitrile-containing compounds ().
Q & A
Q. What are the common synthetic routes for preparing 2-(pyridin-4-yl)benzo[d]thiazole-5-carbonitrile?
- Methodological Answer : A widely used approach involves coupling reactions between pyridine-thiazole precursors and nitrile-containing reagents. For example, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates can be synthesized via coupling with ethyl 2-bromoacetoacetate under palladium catalysis, followed by hydrolysis and nitrile introduction . Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like DMF or THF. Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75 | |
| Hydrolysis | NaOH, EtOH/H₂O, reflux | 85–90 |
Q. How is structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons in the pyridinyl (δ 8.5–8.7 ppm) and benzothiazole (δ 7.8–8.2 ppm) regions are diagnostic. The nitrile carbon appears at ~115 ppm in 13C NMR .
- IR Spectroscopy : The C≡N stretch is observed at ~2240 cm⁻¹, while thiazole C-S-C vibrations occur at ~680 cm⁻¹ .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 266.05 for C₁₃H₈N₃S) .
Q. What substitution reactions are feasible at the thiazole or pyridine rings?
- Methodological Answer : Electrophilic substitution on the pyridine ring is limited due to electron-withdrawing nitrile groups. However, the thiazole moiety can undergo nucleophilic substitutions. For example:
- Amination : Reaction with amines (e.g., NH₃/MeOH) at the thiazole C-2 position .
- Halogenation : Bromination using NBS (N-bromosuccinimide) under radical conditions .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 0–35% EtOAc) .
- Recrystallization : Polar solvents like ethanol or isopropanol yield high-purity crystals .
Q. How can reaction progress be monitored during synthesis?
- Methodological Answer :
- TLC : Employ silica plates with UV visualization (Rf ~0.2–0.4 in EtOAc/hexane) .
- LC-MS : Track intermediates and confirm mass-to-charge ratios in real-time .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(II)/Pd(0) systems (e.g., Pd(OAc)₂ with ligands like XPhos) to enhance turnover .
- Solvent Effects : Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions.
- Statistical Design : Use response surface methodology (RSM) to optimize temperature, catalyst loading, and stoichiometry .
Q. What mechanistic insights explain regioselectivity in cyclization reactions involving this compound?
- Methodological Answer : Density functional theory (DFT) studies suggest that cyclization proceeds via a six-membered transition state, favoring attack at the thiazole C-5 position due to lower activation energy (~15 kcal/mol) compared to C-4 . Experimental validation involves trapping intermediates with PPh₃ .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at 0°C to slow dynamic processes .
- 2D Techniques : Use HSQC and HMBC to assign ambiguous carbons and protons .
Q. What strategies are recommended for designing bioactivity assays targeting kinase inhibition?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR) and ATP concentrations near Km .
- Statistical Validation : Apply Student’s t-test (p < 0.05) for dose-response curves and report IC₅₀ values with 95% confidence intervals .
Q. How can green chemistry principles be applied to improve sustainability in synthesis?
- Methodological Answer :
- Mechanochemical Synthesis : Replace solvent-based reactions with ball-milling using Fe₃O4@SiO2@Vanillin MNPs as recyclable catalysts .
- Solvent-Free Conditions : Conduct reactions under neat conditions at reduced temperatures (e.g., 50°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
